molecular formula C10H5BrN2O2 B13339665 6-Bromo-2,4-dihydroxyquinoline-3-carbonitrile

6-Bromo-2,4-dihydroxyquinoline-3-carbonitrile

Cat. No.: B13339665
M. Wt: 265.06 g/mol
InChI Key: YXKQZUFFZMTIPC-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dihydroxyquinoline-3-carbonitrile is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,4-dihydroxyquinoline-3-carbonitrile typically involves the bromination of 2,4-dihydroxyquinoline-3-carbonitrile. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6-position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, ensuring the purity of the final product, and implementing safety measures to handle bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,4-dihydroxyquinoline-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline-2,4-dione or dihydroquinoline derivatives .

Scientific Research Applications

6-Bromo-2,4-dihydroxyquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2,4-dihydroxyquinoline-3-carbonitrile is not fully understood. like other quinoline derivatives, it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-hydroxyquinoline-3-carboxylic acid
  • 6-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester
  • 8-Bromo-4-chloroquinoline

Uniqueness

6-Bromo-2,4-dihydroxyquinoline-3-carbonitrile is unique due to its specific substitution pattern and the presence of both hydroxyl and cyano groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and biological applications .

Properties

Molecular Formula

C10H5BrN2O2

Molecular Weight

265.06 g/mol

IUPAC Name

6-bromo-4-hydroxy-2-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C10H5BrN2O2/c11-5-1-2-8-6(3-5)9(14)7(4-12)10(15)13-8/h1-3H,(H2,13,14,15)

InChI Key

YXKQZUFFZMTIPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(C(=O)N2)C#N)O

Origin of Product

United States

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